(3-amino-1-hydroxy-propyl)-methyl-phosphinic Acid
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Overview
Description
(3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid is an organic compound that consists of 12 hydrogen atoms, 4 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom . This compound is notable for its unique structure, which includes both an amino group and a phosphinic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid can be achieved through several methods. One common approach involves the hydroamination reaction, which is catalyst-free and highly efficient
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroamination reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the final product. The process is monitored using techniques such as IR spectroscopy and NMR to verify the incorporation of functional groups .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphonic acids, while reduction reactions may yield phosphinic acids .
Scientific Research Applications
(3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of (3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid include other amino acids and phosphinic acids. Examples include:
Alanine: An amino acid with a similar structure but without the phosphinic acid group.
Phosphinic acid: A simpler compound that lacks the amino and hydroxy groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications .
Properties
Molecular Formula |
C4H11NO3P+ |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3-aminopropanoyl-dihydroxy-methylphosphanium |
InChI |
InChI=1S/C4H11NO3P/c1-9(7,8)4(6)2-3-5/h7-8H,2-3,5H2,1H3/q+1 |
InChI Key |
XRHWOLGPXAOKPF-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C(=O)CCN)(O)O |
Origin of Product |
United States |
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